

Mass spectrometry fragmentation patterns of succinimide-modified peptides

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Compound of Interest

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Decoding Succinimide: A Comprehensive Guide to Mass Spectrometry Fragmentation Patterns and Localization Strategies

As a Senior Application Scientist in biotherapeutics, I frequently encounter one of the most notoriously elusive post-translational modifications (PTMs) in mass spectrometry: the succinimide (Asu or SNN) intermediate. Succinimide is the critical, transient intermediate in the non-enzymatic deamidation of asparagine (Asn) and the isomerization of aspartic acid (Asp)[1][2]. Because these modifications directly impact the efficacy, stability, and safety of monoclonal antibodies (mAbs) and other protein therapeutics, regulatory agencies require rigorous characterization of these Critical Quality Attributes (CQAs).

However, succinimide is highly unstable. It is prone to hydrolysis at physiological or alkaline pH, and its mass shifts (-17.0265 Da from Asn; -18.0106 Da from Asp) are easily obfuscated by neutral losses during standard tandem mass spectrometry (MS/MS) fragmentation[1][3].

This guide provides an objective, data-backed comparison of fragmentation techniques—specifically Higher-energy Collisional Dissociation (HCD) versus Electron-Transfer/Higher-

Energy Collision Dissociation (ETHcD)—and outlines a self-validating protocol for the accurate localization of succinimide-modified peptides.

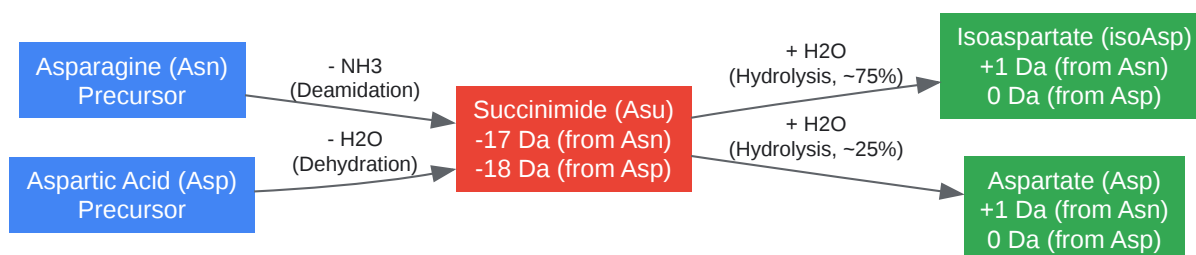
Mechanistic Insight: The Succinimide Pathway

To analyze succinimide, we must first understand its causality. In a neutral or basic environment, the peptide bond nitrogen of the

amino acid attacks the carbonyl carbon of the Asn or Asp side chain. This intramolecular rearrangement forms a five-membered cyclic imide ring (succinimide)[2].

- From Asn: Formation releases ammonia (NH_3), resulting in a -17 Da mass shift.
- From Asp: Formation releases water (H_2O), resulting in a -18 Da mass shift.

This ring is highly susceptible to hydrolysis. Upon ring opening, it yields a mixture of aspartate (Asp) and isoaspartate (isoAsp) in an approximate 1:3 ratio, resulting in a net +1 Da mass shift relative to the original Asn residue[1][2].



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Caption: Reaction pathway of succinimide formation and subsequent hydrolysis to Asp/isoAsp.

Fragmentation Comparison: HCD vs. ETHcD

When a succinimide-modified peptide is isolated in the mass spectrometer, the choice of fragmentation technique dictates whether you can confidently localize the modification to a

specific residue.

The Pitfalls of HCD

HCD is a vibrational excitation method that cleaves the peptide backbone to generate b and y ions. While excellent for general sequence coverage, HCD transfers significant internal energy to the peptide. Because the succinimide ring is a labile structure, HCD frequently causes the neutral loss of

or

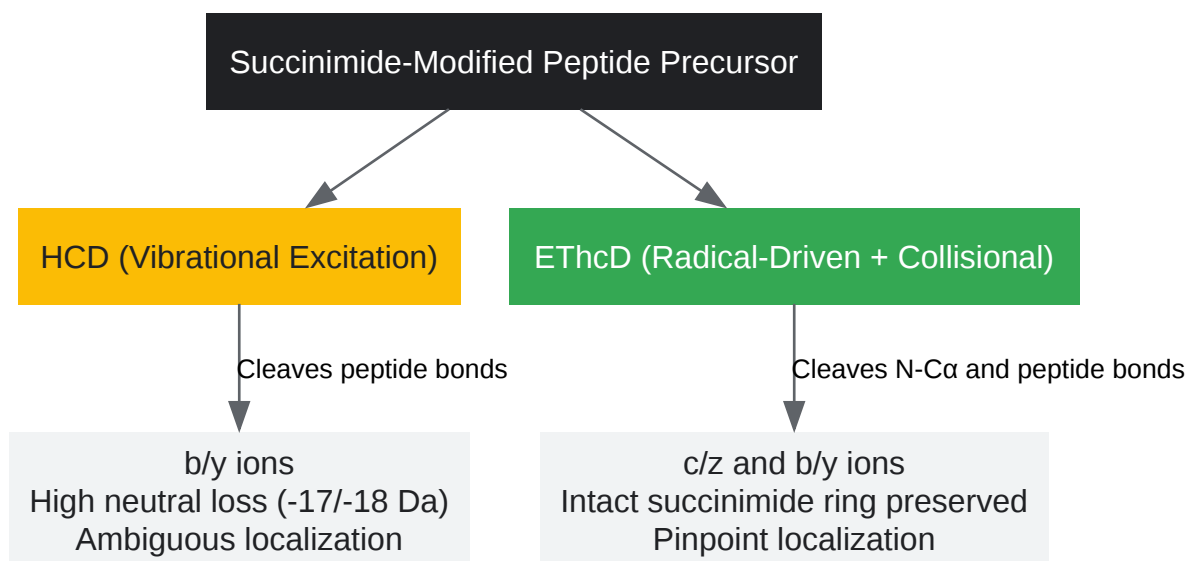
directly from the precursor or from the resulting fragment ions[4]. If a peptide contains multiple Asn/Asp residues (e.g., the "PENNY" peptide in the mAb Fc region or "NG" motifs in the CDR), HCD often fails to pinpoint which specific residue harbors the -17/-18 Da shift, leading to ambiguous site localization.

The Superiority of EThcD

Electron Transfer Dissociation (ETD) is a radical-driven, "soft" fragmentation technique that cleaves the

bond, generating c and z ions while leaving labile PTMs completely intact[4]. However, ETD alone often yields poor sequence coverage for lower-charge-state precursors (e.g., 2+ ions).

EThcD solves this by combining ETD with supplemental HCD activation. The ETD event preserves the succinimide ring on the c and z fragments, while the supplemental HCD energy maximizes backbone cleavage (adding b and y ions) without destroying the modification[5][6]. This dual-action approach provides the diagnostic ions necessary for unambiguous localization.



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Caption: Logical flow comparing HCD and EThcD fragmentation outcomes for succinimide.

Quantitative Performance Comparison

Performance Metric	HCD	ETHcD	Scientific Causality
Primary Ion Types	b, y ions	c, z, b, y ions	ETHcD combines radical cleavage with vibrational excitation.
Sequence Coverage	High (70-90%)	Very High (85-100%)	ETHcD generates complementary ion series, filling sequence gaps.
Succinimide Ring Preservation	Poor (<30% intact)	Excellent (>95% intact)	ETD is a non-ergodic process; cleavage occurs before vibrational energy disrupts the labile ring.
Localization Confidence	Low (Prone to false assignments)	High (Pinpoint accuracy)	Intact c and z ions in ETHcD definitively bracket the modified residue.
Precursor Charge Preference	Broad (2+ to 5+)	Higher charge states (3+ to 5+)	ETD efficiency relies on higher precursor charge to attract the reagent anion.

Step-by-Step Methodology: Low-pH Peptide Mapping & ETHcD Analysis

To accurately measure succinimide, the analytical protocol must be a self-validating system. Standard tryptic digestion at pH 7.5–8.5 will artificially induce deamidation and hydrolyze existing succinimide[7][8]. Therefore, a low-pH digestion protocol (pH 5.5) is mandatory to freeze the PTM profile in its native state[8][9].

Phase 1: Low-pH Sample Preparation

- Denaturation & Reduction: Dilute the protein sample (e.g., 5 mg/mL) in a denaturing buffer containing 5 M Guanidine HCl (GuHCl) and 3 mM tris(2-carboxyethyl)phosphine (TCEP) at pH 5.5. Incubate at room temperature for 30 minutes[9][10].
- Alkylation: Add iodoacetamide (IAM) to a final concentration of 18 mM. Incubate in the dark at room temperature for 30 minutes. Note: Maintaining pH 5.5 prevents artifactual over-alkylation.
- Buffer Exchange: Buffer exchange the sample into a 50 mM ammonium acetate buffer (pH 5.5) using a spin column or automated magnetic bead system to remove GuHCl[8][11].
- Enzymatic Digestion: Add MS-grade Lys-C and a low-pH resistant modified Trypsin (e.g., RapiZyme) at a 1:20 enzyme-to-protein ratio. Incubate at 37°C for 4–16 hours[7][10].
Causality: Lys-C retains activity at lower pH, ensuring complete cleavage without inducing deamidation artifacts.

Phase 2: LC-MS/MS Acquisition

- Chromatography: Inject the digest onto a C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.7 μm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
- Mass Spectrometry Setup (Orbitrap):
 - MS1: Resolution 120,000; Mass range 300–2000 m/z.
 - DDA Trigger: Select the top 10 most intense precursors.
 - Decision Tree Logic:
 - If precursor charge is 2+: Trigger HCD (Normalized Collision Energy: 27%).
 - If precursor charge is 3+: Trigger EThcD (Calibrated charge-dependent ETD parameters, supplemental HCD at 20-25%)[12].

Phase 3: Data Analysis & Validation

- Search Engine Configuration: Use software such as BioPharma Finder or Byonic[5][11].
- Dynamic Modifications:
 - Succinimide on Asn: -17.0265 Da.
 - Succinimide on Asp: -18.0106 Da.
 - Deamidation (Asp/isoAsp) on Asn: +0.9840 Da.
- Validation: Manually inspect the MS/MS spectra for the diagnostic c and z ions flanking the modified residue. Ensure the absence of a -17/-18 Da neutral loss peak from the precursor ion, which would indicate artifactual in-source decay rather than a true biological succinimide.

Conclusion

For drug development professionals, the accurate characterization of succinimide is non-negotiable for understanding mAb degradation pathways. While HCD remains the workhorse for general peptide mapping, it is fundamentally ill-suited for localizing labile cyclic imides. By coupling a rigorous low-pH digestion protocol with EThcD fragmentation, analytical scientists can eliminate artifactual deamidation and achieve unambiguous, residue-level localization of succinimide intermediates.

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